molecular formula C27H32O3 B1201729 Estradiol-17-phenylpropionate CAS No. 26443-03-8

Estradiol-17-phenylpropionate

Cat. No. B1201729
CAS RN: 26443-03-8
M. Wt: 404.5 g/mol
InChI Key: LQWSQQKTZLDGME-RYIFMDQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-17-phenylpropionate is a steroid ester.

Scientific Research Applications

Neuroprotection in Parkinson's Disease

Estradiol, including Estradiol-17-phenylpropionate, has shown potential in neuroprotection against Parkinson's disease. The use of estrogen receptor agonists like Estradiol-17-phenylpropionate has been observed to protect against dopamine depletion, a characteristic of Parkinson's disease. For instance, in a mouse model of Parkinson's disease, estradiol was found to inhibit dopamine depletion and promote neuron survival through estrogen receptor activation, specifically ERα (D'Astous et al., 2004), (Bourque et al., 2013).

Cardiovascular Health

Estradiol has been found to inhibit arterial neointimal proliferation, a process related to cardiovascular disease. In a study on rabbits, treatment with estradiol significantly decreased neointimal thickening of vessels, suggesting its potential role in cardiovascular health (Foegh et al., 1994).

Metabolic Effects and Bone Health

Estradiol impacts metabolism and bone health. A metabolomics study indicated that estradiol alters levels of various metabolites, including lipids and amino acid derivatives, in osteoclasts, the cells responsible for bone resorption. This suggests a role in mitigating osteoporosis and other bone-related conditions (Xiaoyan Liu et al., 2015).

Influence on RNA Synthesis and Nuclear Protein Phosphorylation

Estradiol has been shown to affect RNA synthesis and nuclear protein phosphorylation in rat liver, highlighting its influence on gene expression and cellular function (Dimitrov Oa et al., 1990).

Neuroprotective Activity

Estradiol demonstrates potent neuroprotective activity, potentially important for preventing and treating neurodegenerative diseases like Alzheimer's. It has been shown to protect neurons from oxidative stress-induced cell death, which is crucial for maintaining brain health (Behl et al., 1995).

properties

CAS RN

26443-03-8

Product Name

Estradiol-17-phenylpropionate

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

InChI

InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1

InChI Key

LQWSQQKTZLDGME-RYIFMDQWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Other CAS RN

26443-03-8

Pictograms

Irritant; Health Hazard

synonyms

estradiol phenylpropionate
estradiol-17-phenylpropionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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